Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

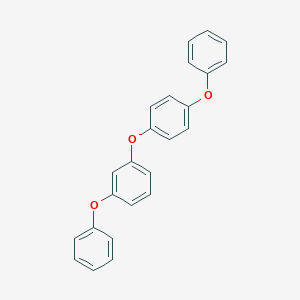

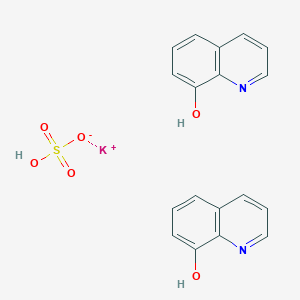

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt (BHQ-K) is an organic compound that has been studied for its various applications in scientific research. BHQ-K is a quinoline derivative that has been used in a wide range of applications, such as as an antioxidant, a metal chelating agent, a reagent for the synthesis of organic compounds, and a fluorescent dye.

Scientific Research Applications

Catalytic Applications and Synthesis

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt, and related 8-hydroxyquinoline derivatives are utilized in the synthesis and catalysis of organic compounds. Group 8 half-sandwich complexes containing non-heteroatom stabilized α, β-unsaturated alkylidene and cumulenylidene groups demonstrate significant catalytic activity, indicating the potential utility of 8-hydroxyquinoline derivatives in facilitating various chemical transformations (Cadierno, Gamasa, & Gimeno, 2004).

Medicinal Chemistry

In medicinal chemistry, 8-hydroxyquinoline and its derivatives have shown significant biological activities, making them potent candidates for the development of drugs targeting cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties are particularly notable, offering a pathway for therapeutic applications (Gupta, Luxami, & Paul, 2021).

Environmental Science

Research into bisphenol A (BPA) and its alternatives, including studies on compounds like this compound, emphasizes the need for safer, less toxic materials in consumer products. Investigations into the reproductive toxicity, endocrine disruption, and carcinogenicity of such compounds highlight the environmental and health impacts of widely used industrial chemicals (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Materials Science

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices often utilizes 8-hydroxyquinoline derivatives, including this compound, for their electronic and photophysical properties. The synthesis and application of BODIPY-based materials, which are related to 8-hydroxyquinoline structures, for OLEDs, demonstrate the material science applications of these compounds (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

It is known that 8-hydroxyquinoline, the parent compound, acts as a chelating agent for metal ions, which could suggest a similar role for the bis(8-hydroxyquinolyl) sulphate, monopotassium salt .

Mode of Action

Given its structural similarity to 8-hydroxyquinoline, it may interact with metal ions in a similar manner, forming stable, soluble complexes .

Result of Action

Its parent compound, 8-hydroxyquinoline, is known to form stable complexes with metal ions, which can influence various biological processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(8-hydroxyquinolyl) sulphate, monopotassium salt involves the reaction between 8-hydroxyquinoline and potassium bisulfate, followed by the addition of sulfuric acid.", "Starting Materials": [ "8-hydroxyquinoline", "potassium bisulfate", "sulfuric acid", "water" ], "Reaction": [ "Dissolve 8-hydroxyquinoline in water", "Add potassium bisulfate to the solution and stir at room temperature for 30 minutes", "Slowly add sulfuric acid to the mixture and stir for an additional 30 minutes", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum" ] } | |

CAS RN |

15077-57-3 |

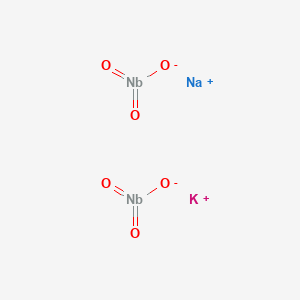

Molecular Formula |

C18H15KN2O6S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

potassium;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |

InChI Key |

UBNZCPOURPEUMB-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Other CAS RN |

15077-57-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.